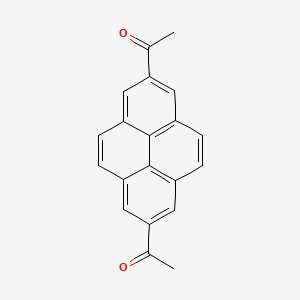

2,7-Diacetylpyrene

Übersicht

Beschreibung

2,7-Diacetylpyrene is a fascinating azaaromatic scaffold with a unique structural geometry and supramolecular properties. Its core moiety, along with derivatives like N-methyl-2,7-diazapyrenium and N,N′-dimethyl-2,7-diazapyrenium , has garnered special attention due to their challenging photophysical properties. These compounds exhibit intriguing interactions with DNA and certain mononucleotides, making them promising candidates for various applications .

Synthesis Analysis

The synthesis of 2,7-diacetylpyrene involves several approaches under different reaction conditions. Researchers have explored various strategies to access this compound and its functional derivatives. These synthetic methods are crucial for obtaining sufficient quantities of 2,7-diacetylpyrene for further investigations .

Molecular Structure Analysis

The molecular structure of 2,7-diacetylpyrene features a pyrene core with two acetyl groups (CH₃C(O)) attached at positions 2 and 7. The arrangement of these substituents influences the compound’s electronic properties and reactivity. Understanding the precise geometry and electronic distribution is essential for predicting its behavior in various environments .

Chemical Reactions Analysis

- Complexation : Interaction with boron precursors leading to tetracoordinate diazapyrene boron complexes .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Photophysical and Electrochemical Properties

- 2,7-Diacetylpyrene derivatives have been synthesized and analyzed for their photophysical and electrochemical properties. For example, pyrene-bridged bis(phenanthroline) ligands and their dinuclear ruthenium(II) complexes exhibit minimal π−π interactions despite being well situated for such effects (Chouai et al., 2003).

Material Science: Luminescence and Crystal Structure

- The study of diacetylpyrene polymorphs reveals that these compounds exhibit distinct optical properties and luminescence, influenced by their molecular arrangements. This has implications for their use in materials science and crystal structure prediction (Tchoń et al., 2021).

Donor-Acceptor Pyrene Derivative

- A 2,7-disubstituted donor-acceptor pyrene derivative has been synthesized, demonstrating the utility of pyrene as a π-bridge in donor-acceptor compounds. This is significant in the context of electronic and optical material development (Ji et al., 2015).

Pyrene-based Dye in Solar Cells

- Substituting pyrenes at the 2,7-positions can be challenging, but successful synthesis of such compounds has led to applications in solar cell technology. Specifically, a 2,7-pyrene-based dye demonstrates effective charge transfer upon light excitation, crucial for dye-sensitized solar cells (Li et al., 2014).

Supramolecular Chemistry and Electronics

- The use of 2,7-diazapyrene in constructing three- and two-dimensional arrays with metal ions illustrates its potential in supramolecular chemistry and the development of molecular electronics. These compounds exhibit unique geometric and supramolecular properties (Blake et al., 1997).

Pyrene Derivatives in Organic Chemistry

- Research in organic chemistry has explored the synthesis and characteristics of 2,7-disubstituted pyrene derivatives, highlighting their unique photophysical properties. These studies contribute to our understanding of molecular interactions and the development of new functional materials (Crawford et al., 2011).

Wirkmechanismus

The exact mechanism of action for 2,7-diacetylpyrene remains an active area of research. Its photophysical properties, especially concerning DNA binding, suggest potential applications in sensors, molecular electronics, and supramolecular systems. Investigating its interactions with biological macromolecules will shed light on its mode of action .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers handling 2,7-diacetylpyrene should follow standard laboratory safety protocols. Specific hazards associated with this compound may include flammability, toxicity, and potential environmental impact. Always consult safety data sheets and handle with care .

Eigenschaften

IUPAC Name |

1-(7-acetylpyren-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c1-11(21)17-7-13-3-5-15-9-18(12(2)22)10-16-6-4-14(8-17)19(13)20(15)16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYDXBHCAFRKMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901006852 | |

| Record name | 1,1'-(Pyrene-2,7-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901006852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86471-01-4 | |

| Record name | Ethanone, 1,1'-(2,7-pyrenediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086471014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(Pyrene-2,7-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901006852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

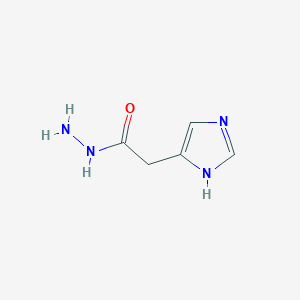

![Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B3057852.png)

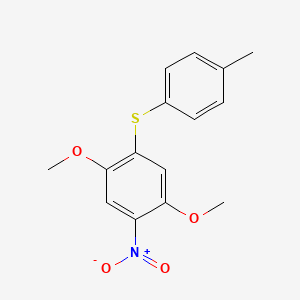

![4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B3057853.png)

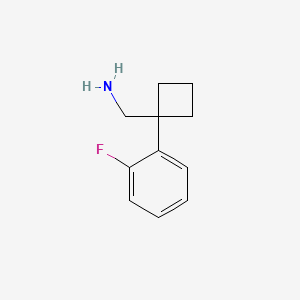

![4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3057855.png)

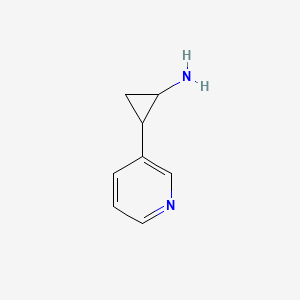

![2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B3057871.png)